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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenylboronic acid

Cat. No.: B1365093

An In-depth Technical Guide to 5-Chloro-2-nitrophenylboronic Acid: Properties, Applications,
and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Chloro-2-nitrophenylboronic acid, a
key building block for researchers, medicinal chemists, and drug development professionals.
We will move beyond simple data recitation to explore the causality behind its reactivity,
provide field-proven experimental protocols, and offer insights grounded in established
chemical principles.

Core Physicochemical & Structural Characteristics

5-Chloro-2-nitrophenylboronic acid is a substituted phenylboronic acid that has gained
prominence as a versatile reagent in modern organic synthesis. Its structural features—an
electron-withdrawing nitro group ortho to the boronic acid and a chloro group meta to it—impart
a unique electronic and steric profile that dictates its reactivity and handling.

Summary of Physical Properties

The fundamental physical and chemical identifiers for 5-Chloro-2-nitrophenylboronic acid
are summarized below. While specific experimental data for properties like melting point are not
widely published, values for structurally similar isomers provide a useful, albeit cautious,
reference.
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Property Value Source(s)
CAS Number 532924-25-7 [11[2][3]
Molecular Formula CeHsBCINOa4 [3]
Molecular Weight 201.40 g/mol [3]

White to light yellow crystalline
Appearance ] i [4]
solid (predicted)

Data not available. Note: The
_ _ isomer 2-Chloro-5-
Melting Point _ . [4]
nitrophenylboronic acid melts

at 236-238 °C.

Expected to be soluble in polar
organic solvents (e.g., DMSO,

Solubility ethanol, methanol) and poorly [4115][6]
soluble in water and non-polar

solvents.

Store in a cool, dry, dark place
under an inert atmosphere

Storage ) [4]
(e.g., Nitrogen or Argon) at 2-

8°C.

Spectroscopic Characterization: An Interpretive
Guide

While a dedicated public spectral library for this specific compound is sparse, its structure
allows for a robust prediction of its NMR and MS profiles. Understanding these expected
characteristics is crucial for reaction monitoring and quality control.

Predicted *H and **C NMR Spectra

The key to interpreting the NMR spectra lies in understanding the electronic effects of the
substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding
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(shifting downfield) the protons and carbons ortho and para to it. The chloro group also has an
inductive withdrawing effect.

e IH NMR (in DMSO-ds):
o Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.5 ppm).

» The proton at the C6 position (ortho to the nitro group) is expected to be the most
downfield.

= The proton at the C4 position (para to the nitro group) will also be significantly
downfield.

» The proton at the C3 position will be the most upfield of the three.

o B(OH)2 Protons: A broad singlet is expected, which may exchange with residual water in
the solvent. Its chemical shift is highly variable and concentration-dependent.

e 13C NMR (in DMSO-de):

[e]

Six distinct signals for the aromatic carbons are expected.

o The ipso-carbon attached to the boronic acid (C1) will appear as a broad, lower-intensity
signal due to quadrupolar relaxation from the boron atom.

o The carbon attached to the nitro group (C2) will be significantly shifted downfield.

o The remaining four carbons will have chemical shifts determined by the combined
electronic effects of the substituents.

Protocol for NMR Sample Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data, essential for
structural verification.[7]

e Sample Preparation:

o Accurately weigh 10-20 mg of 5-Chloro-2-nitrophenylboronic acid.
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o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-ds is
recommended for its high solubilizing power for boronic acids) in a 5 mm NMR tube.

o Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.

e Instrument Parameters (400 MHz Spectrometer):

o H Acquisition:

» Set acquisition time to 2-3 seconds.

» Use a relaxation delay of 2 seconds.

» Acquire 16-32 scans for a good signal-to-noise ratio.

o 13C Acquisition:

Use proton decoupling.

Set acquisition time to 1-2 seconds.

Use a relaxation delay of 3-5 seconds to allow for full carbon relaxation.

Acquire 1024 or more scans due to the low natural abundance of 13C.
» Data Processing:
o Apply Fourier transform and perform phase correction.

o Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for
H and 39.52 ppm for 13C).

o Integrate *H signals and perform peak picking for both spectra.
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Data Acquisition
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Caption: Standard workflow for NMR analysis.

Chemical Reactivity and Key Applications

The primary utility of 5-Chloro-2-nitrophenylboronic acid lies in its role as a coupling partner
in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4]

[8]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds,
particularly for biaryl structures found in many pharmaceuticals and advanced materials.[8][9]
The reaction cycle involves three key steps: oxidative addition, transmetalation, and reductive
elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design
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The presence of the ortho-nitro group introduces significant steric hindrance around the boronic
acid moiety. This makes the transmetalation step, where the organic group is transferred from
boron to palladium, the rate-limiting step.[10] Consequently, standard catalysts like Pd(PPhs)a
may be inefficient.

Expert Insight: To overcome this steric barrier, the choice of ligand is critical. Bulky, electron-
rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic
carbenes (NHCs) are often required. These ligands promote the formation of a more reactive,
coordinatively unsaturated palladium center, facilitating both the initial oxidative addition and
the challenging transmetalation step.

Define Coupling Partners

5-Chloro-2-nitrophenylboronic Acid
(Sterically Hindered,
Electron-Withdrawing)

Is the Aryl Halide Partner
also Hindered?

High Steric Demand Moderate Steric Demand

Use Bulky Ligands: Standard Phosphines may suffice,
- Buchwald type (SPhos, XPhos) but Buchwald ligands often give
- N-Heterocyclic Carbenes (NHCs) higher yields and faster reactions.

Click to download full resolution via product page
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Caption: Ligand selection logic for hindered substrates.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Chloro-2-nitrophenylboronic acid
with a generic aryl bromide.

» Reaction Setup (Self-Validating System):

o To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0
equiv), 5-Chloro-2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base
such as finely ground K2COs or Cs2COs (2.5 mmol, 2.5 equiv).

o Add the palladium catalyst system. For a robust initial screen, use Pdz(dba)s (0.02 mmol,
2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).

o Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or
Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

¢ Solvent Addition and Reaction:

o Under the inert atmosphere, add a degassed solvent system. A mixture of 1,4-dioxane and
water (e.g., 5:1 ratio, 5 mL total) is a common and effective choice.[11]

o Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
e Monitoring and Work-up:
o Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20
mL) and water (20 mL).

o Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl
acetate (10 mL each).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, and filter.
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 Purification:
o Concentrate the filtrate under reduced pressure.

o Purify the crude residue by column chromatography on silica gel to obtain the final biaryl
product.[10]

Synthesis and Safety
Proposed Synthetic Route

A plausible and common method for synthesizing nitrophenylboronic acids is through the direct
nitration of the corresponding phenylboronic acid.[6][12]

» Starting Material: 3-Chlorophenylboronic acid.

» Reaction: Carefully add the starting material to a cooled mixture of nitric acid and sulfuric
acid.

o Control: The temperature must be strictly controlled to prevent runaway reactions and the
formation of dinitro byproducts.

o Work-up: The reaction is quenched by pouring it over ice, causing the product to precipitate.
The solid is then collected by filtration and washed.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data
from analogous compounds like 2-chloro-5-nitrobenzoic acid provides essential guidance.[13]
Users must always consult the specific SDS from their supplier before handling.

e Hazards:
o Harmful if swallowed.
o Causes skin irritation.

o Causes serious eye irritation.
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o May cause respiratory irritation.[13]

o Personal Protective Equipment (PPE):

[e]

Eye Protection: Wear chemical safety goggles or a face shield.

(¢]

Hand Protection: Wear nitrile or other chemically resistant gloves.

[¢]

Body Protection: Use a standard laboratory coat.

[¢]

Respiratory: Handle in a well-ventilated chemical fume hood to avoid inhaling dust.

o First Aid:

o

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Conclusion

5-Chloro-2-nitrophenylboronic acid is a powerful synthetic intermediate whose utility is
unlocked through a careful understanding of its inherent steric and electronic properties. Its
successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on the rational
selection of advanced catalytic systems designed to overcome the challenges posed by its
ortho-nitro group. By following the robust protocols and safety guidelines outlined in this guide,
researchers can confidently and effectively leverage this reagent to construct complex
molecular architectures for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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